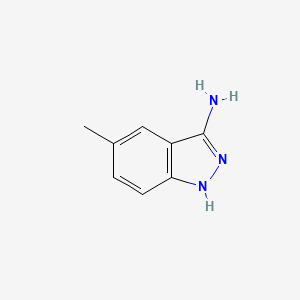

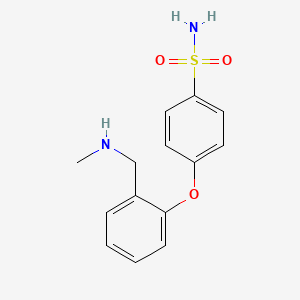

4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

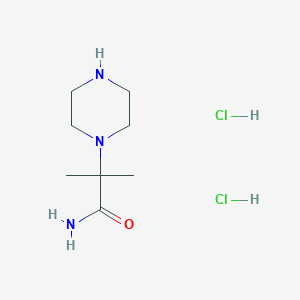

4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide, also known as PF-06282999, is a unique chemical that has attracted the attention of researchers. It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The linear formula of this compound is C14H17O3N2Cl1S1 . It is a solid compound . The SMILES string representation is O=S(N)(C1=CC=C(OC2=CC=CC=C2CNC)C=C1)=O.Cl .Physical And Chemical Properties Analysis

This compound is a solid . The linear formula is C14H17O3N2Cl1S1 . The SMILES string representation is O=S(N)(C1=CC=C(OC2=CC=CC=C2CNC)C=C1)=O.Cl .Scientific Research Applications

Photodynamic Therapy

A study conducted by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivatives. This compound demonstrates promising properties for use in photodynamic therapy, particularly for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Positron Emission Tomography

Gao et al. (2014) synthesized a benzenesulfonamide derivative as a potential selective CB2 radioligand for Positron Emission Tomography (PET). This demonstrates the use of such compounds in imaging techniques for medical diagnostics (Gao, Xu, Wang, & Zheng, 2014).

Carbonic Anhydrase Inhibition

Research by Gul et al. (2016) on 4-(2-substituted hydrazinyl)benzenesulfonamides highlights their potential as potent inhibitors of carbonic anhydrase isoenzymes. Such inhibition is significant in various therapeutic areas, including glaucoma and edema treatment (Gul, Kucukoglu, Yamali, Bilginer, Yuca, Ozturk, Taslimi, Gulcin, & Supuran, 2016).

Phospholipase A2 Inhibition

Oinuma et al. (1991) synthesized a series of benzenesulfonamides, including compounds that inhibited membrane-bound phospholipase A2. Such inhibitors can be crucial in reducing myocardial infarction size, as indicated in their study (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).

Antibacterial Agents

A study by Abbasi et al. (2015) shows the synthesis of benzenesulfonamide derivatives with potent antibacterial properties. These compounds were found to be effective against various bacterial strains, indicating their potential use in antibacterial therapy (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).

Antimicrobial and Antifungal Activity

Ghorab et al. (2017) synthesized novel benzenesulfonamide derivatives and evaluated their antimicrobial and antifungal activities. The compounds showed significant activity against various Gram-positive, Gram-negative bacteria, and fungi, indicating their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 . It is stored under the storage class code 11, which represents combustible solids .

Future Directions

properties

IUPAC Name |

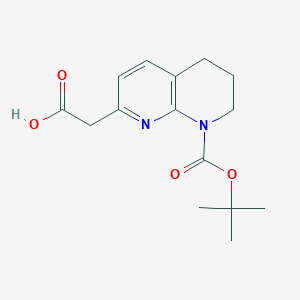

4-[2-(methylaminomethyl)phenoxy]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-16-10-11-4-2-3-5-14(11)19-12-6-8-13(9-7-12)20(15,17)18/h2-9,16H,10H2,1H3,(H2,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXXBAMJRRMZDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639926 |

Source

|

| Record name | 4-{2-[(Methylamino)methyl]phenoxy}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-((Methylamino)methyl)phenoxy)benzenesulfonamide | |

CAS RN |

902836-97-9 |

Source

|

| Record name | 4-[2-[(Methylamino)methyl]phenoxy]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{2-[(Methylamino)methyl]phenoxy}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.